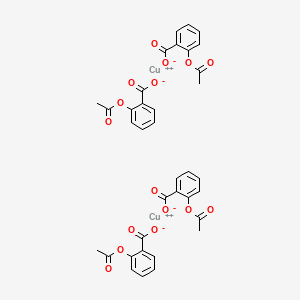

Copper aspirinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper aspirinate can be synthesized through several methods. One common approach involves dissolving an excess of acetylsalicylic acid in aqueous sodium carbonate. Sodium hydroxide is not suitable for this purpose as it hydrolyzes acetylsalicylic acid into salicylic acid and sodium acetate. The resulting solution is filtered to remove any undissolved acetylsalicylic acid and then mixed with a solution containing copper (II) sulfate. This reaction precipitates bright blue crystals of this compound, which can be filtered, washed, and dried .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The key is to maintain the reaction conditions and purity of reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Copper aspirinate undergoes various chemical reactions, including:

Oxidation: this compound can participate in redox reactions due to the presence of copper (II) ions.

Substitution: The acetylsalicylic acid ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation Reactions: These reactions typically involve oxidizing agents such as hydrogen peroxide or molecular oxygen.

Substitution Reactions: Ligand substitution can be achieved using reagents like ammonia or other coordinating ligands.

Major Products:

Oxidation: The oxidation of this compound can lead to the formation of copper (III) complexes or other oxidized species.

Substitution: Substitution reactions result in the formation of new copper complexes with different ligands.

Scientific Research Applications

Chemistry: It serves as a model compound for studying coordination chemistry and the behavior of copper complexes.

Medicine: It has shown promise in treating rheumatoid arthritis and other inflammatory conditions.

Industry: this compound’s unique properties can be leveraged in the development of new materials and catalysts.

Mechanism of Action

Copper aspirinate exerts its effects through several mechanisms:

Anti-inflammatory Activity: The compound inhibits inflammatory processes, likely through the modulation of oxidative stress and the inhibition of pro-inflammatory pathways.

Antioxidant Activity: this compound mimics the activity of superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

Comparison with Similar Compounds

Copper aspirinate can be compared with other similar compounds, such as:

Copper Salicylate: Both compounds exhibit anti-inflammatory and antioxidant activities.

Zinc Aspirinate and Aluminium Aspirinate: These compounds also involve the coordination of metal ions with acetylsalicylic acid but differ in their specific properties and applications.

Uniqueness: this compound’s combination of anti-inflammatory and antioxidant activities, along with its potential therapeutic applications, distinguishes it from other metal-aspirin complexes. Its ability to mimic superoxide dismutase activity adds to its uniqueness and potential for treating oxidative stress-related diseases .

Properties

CAS No. |

23642-01-5 |

|---|---|

Molecular Formula |

C36H28Cu2O16 |

Molecular Weight |

843.7 g/mol |

IUPAC Name |

dicopper;2-acetyloxybenzoate |

InChI |

InChI=1S/4C9H8O4.2Cu/c4*1-6(10)13-8-5-3-2-4-7(8)9(11)12;;/h4*2-5H,1H3,(H,11,12);;/q;;;;2*+2/p-4 |

InChI Key |

BXBJCCCIFADZBU-UHFFFAOYSA-J |

SMILES |

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2].[Cu+2] |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2].[Cu+2] |

Key on ui other cas no. |

23642-01-5 |

Synonyms |

copper aspirinate Cu-aspirinate cupric aspirin complex tetrakis-mu-acetylsalicylato-dicopper(II) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.